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Compound of Interest

Compound Name: 1-Bromo-3-iodobenzene

Cat. No.: B1265593 Get Quote

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for the compound 1-bromo-3-iodobenzene
(CAS No. 591-18-4).[1][2][3] It is intended for researchers, scientists, and professionals in drug

development who require detailed spectral information and methodologies for this compound.

Molecular Structure and Properties
1-Bromo-3-iodobenzene is a dihalogenated aromatic compound with the molecular formula

C₆H₄BrI and a molecular weight of approximately 282.90 g/mol .[2][3]
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Figure 1: Chemical structure of 1-bromo-3-iodobenzene.

Spectral Data Presentation
The following tables summarize the available quantitative spectral data for 1-bromo-3-
iodobenzene.
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Mass Spectrometry (MS)
The mass spectrum was obtained via electron ionization (EI).[3] The data shows the

characteristic isotopic pattern for a compound containing one bromine atom.

Property Value Reference

Molecular Formula C₆H₄BrI [2][3]

Molecular Weight 282.904 g/mol [3]

m/z (Top Peak) 282 [2]

m/z (2nd Highest) 284 [2]

m/z (3rd Highest) 155 [2]

Infrared (IR) Spectroscopy
The IR spectrum was recorded from a neat liquid sample using a capillary cell.[2]

Wavenumber (cm⁻¹) Interpretation Reference

3055 (±5) C-H aromatic stretch [1]

1438 (±5) C=C aromatic ring stretch [1]

1000 (±5) C-H in-plane bending [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded in deuterated chloroform (CDCl₃).[4]

¹H NMR Spectral Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not fully

available

Data not fully

available

Data not fully

available
Aromatic Protons
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Note: While ¹H NMR spectra are available from sources like ChemicalBook and SpectraBase,

detailed peak assignments, chemical shifts, and coupling constants are not fully provided in the

available search results.[4][5]

¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

Data not available in search results Aromatic Carbons

Note: The availability of ¹³C NMR spectra is indicated by several databases, but specific

chemical shift values could not be retrieved from the search results.[6]

Experimental Protocols
The following are representative protocols for the acquisition of spectral data for a liquid

sample such as 1-bromo-3-iodobenzene. These are generalized procedures based on

standard laboratory techniques.[7][8][9]

Mass Spectrometry (Electron Ionization GC-MS)
Sample Preparation: A dilute solution of 1-bromo-3-iodobenzene is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas

chromatograph (GC) inlet, which is heated to ensure vaporization.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)

through a capillary column. The column separates the analyte from any impurities based on

boiling point and polarity.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. In the electron ionization (EI) source, a high-energy electron beam (typically 70

eV) bombards the molecules, causing them to eject an electron and form a positively

charged molecular ion (radical cation).[9]
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Fragmentation: The high energy of the EI process often causes the molecular ion to

fragment into smaller, characteristic charged ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[9]

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating a

mass spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid): A single drop of liquid 1-bromo-3-iodobenzene is placed

onto the surface of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[10] A

second plate is carefully placed on top to spread the liquid into a thin, uniform capillary film.

[2][10]

Background Spectrum: A background spectrum of the empty spectrometer (or clean salt

plates) is recorded. This is done to measure the absorbance of atmospheric water and

carbon dioxide, which can then be subtracted from the sample spectrum.[11]

Sample Analysis: The prepared salt plate assembly is placed in the instrument's sample

holder.

Data Acquisition: An infrared beam is passed through the sample. The molecules absorb IR

radiation at frequencies corresponding to their specific vibrational modes (stretching,

bending).[12] The transmitted light is measured by a detector.

Data Processing: A Fourier transform is applied to the raw data (interferogram) to convert it

into a spectrum showing absorbance or transmittance as a function of wavenumber (cm⁻¹).

The previously recorded background is automatically subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-20 mg of 1-bromo-3-iodobenzene is dissolved in

about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a 5

mm NMR tube.[4][7] A small amount of tetramethylsilane (TMS) may be added as an internal

standard (0 ppm).
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Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

"locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic

field homogeneity is then optimized through a process called "shimming" to ensure high

resolution.[7]

¹H NMR Acquisition:

A standard one-pulse experiment is typically used.

A short radiofrequency (RF) pulse excites the ¹H nuclei.

The resulting signal, known as the Free Induction Decay (FID), is recorded during the

acquisition time.

A short relaxation delay is allowed between pulses for the nuclei to return towards

equilibrium.

Multiple FIDs are typically acquired and averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled experiment is standard, which irradiates protons to collapse C-H

coupling, resulting in a spectrum of singlets for each unique carbon.

Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans

and a longer relaxation delay are often required compared to ¹H NMR.

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.

The spectrum is then phased, baseline-corrected, and referenced to the internal standard

(TMS at 0 ppm) or the residual solvent signal.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a

chemical compound like 1-bromo-3-iodobenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://ekwan.github.io/pdfs/nmr/lecture%2013.pdf
https://www.benchchem.com/product/b1265593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Structure Confirmation

1-Bromo-3-iodobenzene (Liquid)

Mass Spectrometry (GC-MS) FTIR Spectroscopy NMR Spectroscopy (¹H, ¹³C)

Molecular Weight &
Isotopic Pattern Functional Group ID Chemical Environment &

Connectivity

Structure Elucidation

Click to download full resolution via product page

Figure 2: General workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265593#1-bromo-3-iodobenzene-spectral-data-nmr-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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